
(2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid
Overview
Description
(2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxyl group, and an o-tolyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as o-tolyl derivatives.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including protection and deprotection steps to ensure the correct stereochemistry.
Final Product: The final product is obtained by introducing the amino and hydroxyl groups through specific reactions, such as amination and hydroxylation.
Industrial Production Methods: Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced alcohols or amines, and substituted derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
Overview:
(2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties enhance drug efficacy and specificity.
Case Studies:
- Neurological Drugs: Research indicates that compounds derived from o-Tyrosine have shown promise in enhancing neurotransmitter activity, particularly in conditions like depression and anxiety disorders. Studies have demonstrated improved outcomes in animal models when treated with o-Tyrosine derivatives .
Biochemical Research
Overview:
This compound plays a crucial role in studies related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and developing innovative therapeutic strategies.
Applications:
- Metabolic Pathways: Investigations into the metabolic pathways involving o-Tyrosine have revealed its impact on protein synthesis rates and amino acid transport mechanisms within cells .
Food Industry
Overview:
In the food sector, this compound is explored as a flavor enhancer or additive. It contributes to the sensory qualities of food products.
Data Table: Flavor Enhancement Properties
Property | Description |
---|---|
Taste Profile | Enhances umami and savory flavors |
Application Examples | Snack foods, sauces, and seasonings |
Regulatory Status | Generally recognized as safe (GRAS) |
Cosmetic Formulations
Overview:
The compound's properties make it suitable for inclusion in skincare products, offering potential benefits such as hydration and skin barrier protection.
Research Findings:
- Skin Hydration: Studies indicate that formulations containing o-Tyrosine can improve skin hydration levels significantly compared to control groups . Additionally, its antioxidant properties may help protect against environmental stressors.
Material Science
Overview:
Recent explorations into the use of this compound in material science focus on its potential for creating novel polymers or materials.
Applications:
Mechanism of Action
The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The o-tolyl group may contribute to the compound’s overall stability and specificity in biological systems.
Comparison with Similar Compounds
- (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid
- (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid
Comparison:
- Uniqueness: (2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
- Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactions and interactions, making it a versatile compound in research and industrial applications .
Biological Activity
(2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid, commonly referred to as o-Tyrosine, is a significant amino acid derivative with diverse biological activities. This compound has garnered attention in various fields, including pharmaceutical development, biochemical research, food industry applications, and cosmetic formulations. Below is a detailed exploration of its biological activity, supported by research findings and data tables.
- Molecular Formula : C10H13NO3
- Molecular Weight : 195.22 g/mol
- CAS Number : 959583-33-6
Biological Significance
- Pharmaceutical Development
- Biochemical Research
- Food Industry Applications
- Cosmetic Formulations
- Material Science
Table 1: Summary of Biological Activities
Detailed Research Findings
A study investigating the substrate specificity of L-type amino acid transporter 1 (LAT1) revealed that compounds like this compound can influence transport mechanisms across the blood-brain barrier. This property is critical for drug delivery systems targeting central nervous system disorders .
In another research context, o-Tyrosine was evaluated for its impact on cell growth in mammalian systems when methionine was absent. Results indicated that this compound could partially replace methionine, showcasing its potential role in metabolic pathways essential for cellular function .
Properties
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-3-(2-methylphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-2-3-5-7(6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZRMUSJGAGTPL-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]([C@@H](C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376161 | |
Record name | (2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959583-33-6 | |
Record name | (2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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